molecular formula C7H6BrClS B6327507 1-Bromo-2-chloro-3-(methylsulfanyl)benzene CAS No. 871352-88-4

1-Bromo-2-chloro-3-(methylsulfanyl)benzene

Cat. No. B6327507
M. Wt: 237.55 g/mol
InChI Key: JLGXQINDJJKIBQ-UHFFFAOYSA-N
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Description

“1-Bromo-2-chloro-3-(methylsulfanyl)benzene” is a chemical compound with the molecular formula C7H6BrClS . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .


Molecular Structure Analysis

The molecular structure of “1-Bromo-2-chloro-3-(methylsulfanyl)benzene” consists of a benzene ring with bromine (Br), chlorine (Cl), and a methylsulfanyl group (CH3-S-) attached to it . The exact positions of these substituents on the benzene ring can influence the properties and reactivity of the molecule.

properties

IUPAC Name

1-bromo-2-chloro-3-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClS/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGXQINDJJKIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CC=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-chloro-3-(methylsulfanyl)benzene

Synthesis routes and methods

Procedure details

To a solution of 1,3-dibromo-2-chlorobenzene (3.4 g, 12.6 mmol) in dry diethyl ether (60 ml), under nitrogen, at −78° C., was added dropwise n-butyllithium (2.5 M in hexane, 5.0 ml, 12.6 mmol). The mixture was stirred for 1 h after which dimethyldisulfide (1.0 ml, 13.9 mmol) was added dropwise. The resulting mixture was stirred at −78° C. for 30 min and then brought to ambient temperature. Water (100 ml) was added and the mixture was extracted with ethylacetate (3×100 ml). The combined organic phases was dried (MgSO4), filtered and evaporated to dryness.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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